![molecular formula C13H16N4 B1491311 2-(6-Cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitril CAS No. 2098091-53-1](/img/structure/B1491311.png)

2-(6-Cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitril

Übersicht

Beschreibung

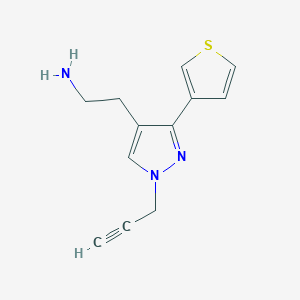

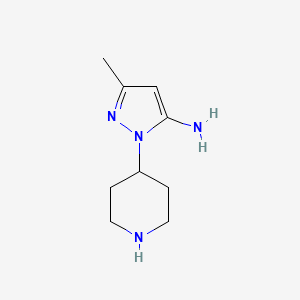

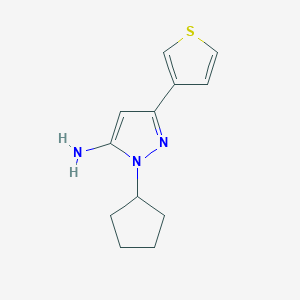

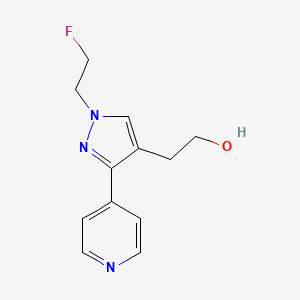

“2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is a chemical compound that is part of the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole compounds, such as “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile”, involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is based on the imidazole core, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The molecular formula of this compound is C13H16N4.Wissenschaftliche Forschungsanwendungen

Pharmakologie

In der Pharmakologie sind Imidazolderivate für ihre breite Palette biologischer Aktivitäten bekannt. Sie wurden bei der Entwicklung von Medikamenten mit antibakteriellen, antimykobakteriellen, entzündungshemmenden, antitumorigenen, antidiabetischen, antiallergischen, fiebersenkenden, antiviralen, antioxidativen, anti-amöbischen, antihelminthischen, antimykotischen und ulcerogenen Eigenschaften eingesetzt . Die spezifische Verbindung in Frage könnte aufgrund ihrer strukturellen Beziehung zu Imidazol möglicherweise für ähnliche pharmakologische Anwendungen untersucht werden.

Medizin

Imidazolverbindungen wurden in verschiedene im Handel erhältliche Medikamente integriert, wie z. B. Clemizol, Etonitazen, Enviroxime, Astemizol, Omeprazol, Pantoprazol, Thiabendazol, Nocodazol, Metronidazol und viele mehr . Diese Medikamente behandeln eine Vielzahl von Erkrankungen, von Allergien und Infektionen bis hin zu Krebs und Magen-Darm-Erkrankungen. Die betreffende Verbindung könnte auf ihre Wirksamkeit in diesen Bereichen oder als neuartige Behandlungsoption untersucht werden.

Landwirtschaft

Im landwirtschaftlichen Sektor können Imidazolderivate als antimikrobielle Mittel dienen, um Nutzpflanzen vor bakteriellen und Pilzkrankheiten zu schützen. Sie können auch zur Entwicklung neuer Pestizide oder Herbizide verwendet werden und bieten einen neuen Ansatz zur Schädlingsbekämpfung und Pflanzenmanagement .

Materialwissenschaft

Der Imidazolring ist ein wichtiger Baustein in der Materialwissenschaft, insbesondere bei der Synthese von Polymeren und fortschrittlichen Materialien mit spezifischen elektronischen oder photonischen Eigenschaften. Die in Frage stehende Verbindung könnte bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften verwendet werden, die für High-Tech-Anwendungen geeignet sind .

Umweltwissenschaft

Imidazolderivate können eine Rolle in der Umweltwissenschaft spielen, insbesondere bei der Entwicklung von Sensoren und Indikatoren für die Umweltüberwachung. Sie könnten aufgrund ihrer reaktiven Natur und der Möglichkeit, Komplexe mit verschiedenen Substanzen zu bilden, zum Nachweis von Schadstoffen oder Veränderungen der Umweltbedingungen verwendet werden .

Biochemie

In der Biochemie sind Imidazolringe Teil essentieller biologischer Strukturen wie Histidin und Purine. Die Verbindung “2-(6-Cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitril” könnte in der biochemischen Forschung verwendet werden, um Enzymmechanismen zu untersuchen oder beim Design biomimetischer Katalysatoren .

Antimikrobielle Forschung

Angesichts des antimikrobiellen Potenzials von Imidazolderivaten könnte diese Verbindung auf ihre Wirksamkeit gegen resistente Stämme von Bakterien oder Pilzen untersucht werden und so zum Kampf gegen Antibiotikaresistenz (AMR) beitragen .

Chemische Synthese

Imidazolderivate werden häufig als Zwischenprodukte in der chemischen Synthese verwendet. Diese Verbindung könnte bei der Synthese komplexer Moleküle wertvoll sein und als Baustein für den Aufbau größerer, komplexerer Strukturen dienen .

Wirkmechanismus

Target of Action

Imidazole-containing compounds are known for their broad range of biological activities. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures . .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemische Analyse

Biochemical Properties

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes.

Cellular Effects

The effects of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic activity.

Molecular Mechanism

At the molecular level, 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions result in conformational changes in the target biomolecules, thereby modulating their activity and influencing downstream cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are crucial for understanding its therapeutic potential and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Eigenschaften

IUPAC Name |

2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXUMWARMHFTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN3C=CN(C3=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491240.png)

![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)